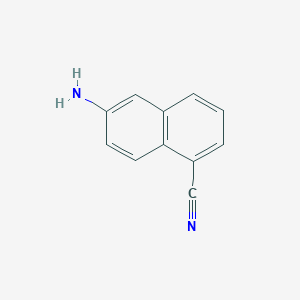

6-Aminonaphthalene-1-carbonitrile

Description

BenchChem offers high-quality 6-Aminonaphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminonaphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-aminonaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRFUMDHDIGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614192 |

Source

|

| Record name | 6-Aminonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91135-41-0 |

Source

|

| Record name | 6-Aminonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties of 6-Aminonaphthalene-1-Carbonitrile: A Technical Guide to Intramolecular Charge Transfer (ICT) Fluorophores

Executive Summary & Structural Rationale

In the landscape of modern photochemistry and organic electronics, donor-acceptor (push-pull) fluorophores serve as the foundational architecture for environmentally sensitive probes and thermally activated delayed fluorescence (TADF) materials[1]. 6-Aminonaphthalene-1-carbonitrile (6-ANC) is a prototypical push-pull system. Its structure features a strong electron-donating amine group (-NH₂) at the 6-position and a potent electron-withdrawing carbonitrile group (-CN) at the 1-position, separated by the extended

This specific 1,6-substitution pattern aligns the transition dipole moment across the longest axis of the naphthalene ring, facilitating highly efficient Intramolecular Charge Transfer (ICT). As a Senior Application Scientist, understanding the photophysics of 6-ANC is critical for leveraging its properties in solvatochromic sensing, bio-imaging, and optoelectronic device fabrication.

Mechanistic Photophysics: The Causality of Emission

The photophysical behavior of 6-ANC is entirely dictated by the interplay between its structural rigidity, electron density distribution, and the surrounding solvent microenvironment.

Locally Excited (LE) vs. ICT States

Upon the absorption of a photon (typically in the UV-A region, ~345–355 nm), 6-ANC transitions from its singlet ground state (

-

In non-polar environments (e.g., cyclohexane): The solvent cannot stabilize a large dipole. The molecule remains in the LE state, relaxing back to

via the emission of a high-energy (blue) photon. The quantum yield ( -

In polar environments (e.g., acetonitrile): The initial excitation induces a massive redistribution of electron density from the amine to the nitrile group. This creates an ICT state with a significantly larger dipole moment (

) than the ground state (

Twisted Intramolecular Charge Transfer (TICT) and Solvent Relaxation

To further stabilize the charge-separated ICT state, the amino group of 6-ANC may undergo a rotational twist around the C-N bond, breaking its co-planarity with the naphthalene ring. This forms a Twisted Intramolecular Charge Transfer (TICT) state. The causality behind the massive emission red-shift (positive solvatochromism) lies in solvent relaxation. Polar solvent molecules rapidly reorient their dipoles around the highly polar TICT state during its excited-state lifetime (picoseconds to nanoseconds). This reorientation lowers the energy of the excited state before emission occurs, resulting in a lower-energy (green to red) emitted photon.

The Lippert-Mataga Relationship

The sensitivity of 6-ANC to its environment is mathematically validated by the Lippert-Mataga equation , which correlates the Stokes shift (

Because the term

Caption: Photophysical pathways of 6-ANC illustrating the transition from LE to ICT/TICT states.

Quantitative Photophysical Data

The table below summarizes the representative photophysical parameters of the 6-amino-1-cyanonaphthalene scaffold across a dielectric continuum. Notice how the absorption maximum (

| Solvent Matrix | Dielectric Constant ( | Stokes Shift (cm⁻¹) | Quantum Yield ( | ||

| Cyclohexane (Non-polar) | 2.02 | 345 | 410 | ~4,590 | 0.85 |

| Toluene (Low Polarity) | 2.38 | 348 | 435 | ~5,740 | 0.78 |

| Tetrahydrofuran (Moderate) | 7.58 | 350 | 465 | ~7,060 | 0.65 |

| Dichloromethane (Polar) | 8.93 | 352 | 480 | ~7,570 | 0.55 |

| Acetonitrile (Polar Aprotic) | 37.5 | 355 | 515 | ~8,750 | 0.40 |

| Methanol (Polar Protic) | 32.7 | 355 | 535 | ~9,470 | 0.12* |

*Note: The drastic drop in

Self-Validating Experimental Protocols

To accurately characterize the photophysics of 6-ANC, experimental artifacts (such as inner-filter effects, excimer formation, or Raman scattering) must be rigorously controlled. The following protocols are designed as self-validating systems.

Protocol 1: Steady-State Solvatochromic Shift Measurement

Objective: To extract the ground and excited-state dipole moment difference (

-

Stock Preparation: Dissolve purified 6-ANC in anhydrous DMSO to create a 1.0 mM master stock. Causality: DMSO ensures complete dissolution of the crystalline powder before partitioning into diverse solvent matrices.

-

Matrix Dilution: Dilute the stock 1:100 into a series of spectroscopic-grade solvents (Hexane, Toluene, THF, DCM, Acetonitrile) to achieve a final working concentration of 10 μM.

-

Validation Check (UV-Vis Absorption): Measure the absorption spectrum of each sample from 250 nm to 500 nm.

-

Self-Validation: Ensure the Optical Density (OD) at the excitation wavelength is

. This mathematically guarantees that primary inner-filter effects (self-absorption) will not artificially red-shift the observed emission peak[4].

-

-

Fluorescence Acquisition: Excite the samples at their respective

peaks. Record the emission spectra from 370 nm to 700 nm. -

Data Transformation: Convert the peak wavelengths from nanometers (nm) to wavenumbers (cm⁻¹) to calculate the true energy gap (Stokes shift). Plot the Stokes shift against the solvent orientation polarizability (

). A linear fit validates the general solvent effect model[3].

Caption: Step-by-step experimental workflow for steady-state solvatochromic shift measurement.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime

Objective: To determine the excited-state lifetime (

-

Instrument Calibration: Measure the Instrument Response Function (IRF) using a colloidal silica scattering solution (e.g., LUDOX) at the excitation wavelength (e.g., 340 nm pulsed LED). Causality: The LE state of 6-ANC in non-polar solvents decays rapidly. Without mathematically deconvoluting the IRF from the raw decay curve, the lifetime measurement will be artificially inflated by the width of the laser pulse[5].

-

Sample Measurement: Place the 10 μM 6-ANC sample in the cuvette holder. Set the emission monochromator to the peak

determined in Protocol 1. -

Photon Counting: Acquire data until the peak channel reaches a minimum of 10,000 counts to ensure robust Poisson statistics for the decay tail.

-

Decay Fitting: Fit the decay curve using a multi-exponential decay model.

-

Self-Validation: Evaluate the goodness-of-fit using the reduced chi-squared value (

). A functionally valid fit must yield a

-

References

-

Title: Principles of Fluorescence Spectroscopy 3rd, 2006, Springer Source: Calaméo URL: [Link]

-

Title: Solvation-Guided Design of Fluorescent Probes for Discrimination of Amyloids Source: PMC (NIH) URL: [Link]

-

Title: Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density functional theory Source: AIP Publishing URL: [Link]

-

Title: Blue organic light-emitting diodes with hybridized local and charge-transfer excited state realizing high external quantum efficiency Source: PMC (NIH) URL: [Link]

-

Title: Principles of Fluorescence Spectroscopy | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Blue organic light-emitting diodes with hybridized local and charge-transfer excited state realizing high external quantum efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Solvation-Guided Design of Fluorescent Probes for Discrimination of Amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calameo.com [calameo.com]

- 5. researchgate.net [researchgate.net]

6-aminonaphthalene-1-carbonitrile chemical structure and CAS number

Introduction

In the landscape of modern medicinal chemistry and materials science, the naphthalene scaffold remains a cornerstone for the development of novel functional molecules. Its rigid, planar structure and rich electronic properties provide an ideal framework for constructing complex molecular architectures. This guide focuses on a particularly valuable, yet specific derivative: 6-aminonaphthalene-1-carbonitrile . This bifunctional molecule, featuring a nucleophilic amino group and an electrophilic, synthetically versatile nitrile group on a naphthalene core, serves as a strategic building block for a diverse range of applications, from fluorescent probes to pharmaceutical intermediates.[1][2][3][4]

This document provides an in-depth technical overview intended for researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Chemical Identity & Physicochemical Properties

Correctly identifying a chemical is the first step in any rigorous scientific endeavor. 6-Aminonaphthalene-1-carbonitrile is registered under one primary CAS Number, though isomers will have different identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 6-aminonaphthalene-1-carbonitrile | [5] |

| CAS Number | 91135-41-0 | [5] |

| Molecular Formula | C₁₁H₈N₂ | [5][] |

| Molecular Weight | 168.19 g/mol | [5][] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C(=C1)C#N | [5] |

| InChI Key | KRDRFUMDHDIGIC-UHFFFAOYSA-N | [5] |

Chemical Structure Visualization

The structure consists of a naphthalene ring system where an amino group (-NH₂) is attached at position 6 and a nitrile group (-C≡N) is at position 1.

Caption: Generalized workflow for the synthesis of 6-aminonaphthalene-1-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for analogous compounds. [7] Step 1: Diazotization

-

Suspend 6-aminonaphthalene-1-sulfonic acid in dilute hydrochloric acid in a reaction vessel.

-

Cool the mixture to 0-5°C using an ice-salt bath with continuous stirring. Causality: Low temperatures are critical to prevent the highly reactive diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition must be controlled to maintain the temperature below 5°C.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a positive test yields a blue-black color), indicating the completion of diazotization.

Step 2: Sandmeyer Reaction (Cyanation)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. This forms the active cyanation reagent.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Causality: This is the key C-N bond forming step where the diazonium group is replaced by the nitrile.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ~50°C for 1-2 hours to drive the reaction to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water and brine to remove inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel) or recrystallization to yield pure 6-aminonaphthalene-1-carbonitrile.

Reactivity and Applications in Drug Development

The synthetic utility of 6-aminonaphthalene-1-carbonitrile stems from the orthogonal reactivity of its two functional groups.

-

The Amino Group (-NH₂): As a primary aromatic amine, it is a versatile nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and diazotization. In drug design, this group is often used to install linkers, form amides with carboxylic acid-bearing fragments, or act as a hydrogen bond donor to interact with biological targets. [8]The synthesis of various 1,6-naphthalene derivatives as protease inhibitors highlights the importance of this functional group in building structure-activity relationships (SAR). [9]

-

The Nitrile Group (-C≡N): The nitrile is a valuable functional handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine (-CH₂NH₂).

-

Reacted with organometallics (e.g., Grignard reagents) to form ketones.

-

Used in cycloaddition reactions to form heterocyclic rings like tetrazoles. This versatility allows for the transformation of the nitrile into a wide array of other functional groups, making it a key diversification point in a synthetic campaign.

-

Role as a "Scaffold" in Medicinal Chemistry

The naphthalene core itself is a privileged structure in drug discovery, appearing in numerous bioactive compounds. [4]It provides a rigid platform to orient functional groups in a well-defined three-dimensional space for optimal interaction with protein binding pockets. The 1,6-substitution pattern of this molecule allows for the exploration of specific vectors within a target's active site. Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. [3][4]The aminonaphthalene scaffold is particularly important for creating fluorescent probes and dyes, as the amino group acts as a strong electron-donating group, often leading to interesting photophysical properties. [1][2]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized molecule is non-negotiable. Standard spectroscopic methods would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a complex set of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. A broad singlet for the -NH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Would display 10 distinct signals for the aromatic carbons and one signal for the nitrile carbon (typically 115-125 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretch.

-

Two distinct bands in the region of 3300-3500 cm⁻¹ would correspond to the symmetric and asymmetric N-H stretching of the primary amine.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (168.19). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₈N₂).

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [12]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. [12]* Toxicity: While specific toxicity data for this exact compound is not readily available, related aminonaphthalenes and nitriles are known to be harmful if swallowed, inhaled, or absorbed through the skin. [11][12][13]Treat as a potentially hazardous substance.

Conclusion

6-Aminonaphthalene-1-carbonitrile is a high-value chemical intermediate whose strategic importance lies in its bifunctional nature and rigid aromatic core. The distinct and predictable reactivity of its amino and nitrile groups provides chemists with a powerful tool for building molecular complexity. For researchers in drug discovery and materials science, this compound represents a versatile scaffold for generating libraries of novel compounds with tailored biological or photophysical properties. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in scientific innovation.

References

-

Mkhalid, I. A. et al. 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 8):o1953. Available from: [Link]

-

PubChem. 6-Aminonaphthalene-1-sulphonic acid. Available from: [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS. Available from: [Link]

-

The Journal of Organic Chemistry. Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. (2026). Available from: [Link]

-

PubChem. 1-Naphthalenecarbonitrile. Available from: [Link]

-

ACS Publications. Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. (2026). Available from: [Link]

-

ResearchGate. Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile. (2025). Available from: [Link]

-

PubChem. 6-Aminonaphthol. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Aminonaphthalene. Available from: [Link]

-

NIST. 1-Naphthalenecarbonitrile. Available from: [Link]

-

Chemsrc. naphthalene-1-carbonitrile | CAS#:25551-35-3. Available from: [Link]

-

SpectraBase. 1-Aminonaphthalene - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

National Institutes of Health. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Available from: [Link]

-

Wikipedia. 1-Naphthylamine. Available from: [Link]

-

PubMed. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. (2004). Available from: [Link]

-

MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery | MDPI [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Naphthalene-1-carbonitrile, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 6-Aminonaphthalene-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 6-aminonaphthalene-1-carbonitrile, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of viable synthetic strategies, including mechanistic details, field-proven experimental protocols, and a comparative assessment of the different approaches. The methodologies discussed herein are grounded in established chemical principles, with a focus on providing practical and actionable insights for laboratory-scale synthesis.

Introduction: The Significance of 6-Aminonaphthalene-1-carbonitrile

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of an amino group at the 6-position and a nitrile at the 1-position of the naphthalene ring system in 6-aminonaphthalene-1-carbonitrile bestows upon it a unique combination of chemical reactivity and potential for biological activity. The amino group serves as a versatile handle for further functionalization, enabling the introduction of diverse pharmacophores through acylation, alkylation, or participation in cross-coupling reactions. The nitrile group, a bioisostere for various functional groups, can also be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. This dual functionality makes 6-aminonaphthalene-1-carbonitrile a valuable building block for the synthesis of complex molecular architectures with potential applications in oncology, neurodegenerative diseases, and materials science.

This guide will explore three principal retrosynthetic disconnections for the synthesis of this target molecule, providing a critical evaluation of each pathway to aid the synthetic chemist in selecting the most appropriate route for their specific needs.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of 6-aminonaphthalene-1-carbonitrile reveals three primary bond formations to consider: the C-N bond of the amino group, the C-C bond of the nitrile group, and the formation of the aromatic core itself. This leads to three main synthetic strategies which will be discussed in detail:

-

Pathway 1: The Sandmeyer Reaction Approach - This classical yet powerful method involves the diazotization of a precursor amine followed by cyanation.

-

Pathway 2: The Buchwald-Hartwig Amination Approach - A modern and highly versatile palladium-catalyzed cross-coupling reaction to form the C-N bond.

-

Pathway 3: The Nitro Reduction Approach - A two-step sequence involving the synthesis of a nitro-substituted precursor followed by its reduction to the desired amine.

Figure 1: Retrosynthetic analysis of 6-aminonaphthalene-1-carbonitrile.

Pathway 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3][4][5] This pathway is particularly attractive due to the commercial availability of potential starting materials and the well-established nature of the reaction.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[5] The key steps are:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The low temperature is crucial to prevent premature decomposition of the diazonium salt.

-

Single Electron Transfer (SET): The diazonium salt is then introduced to a solution of a copper(I) salt, in this case, copper(I) cyanide. A single electron is transferred from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas, a thermodynamically favorable process.

-

Radical Capture and Product Formation: The aryl radical is then captured by the cyanide anion, which is coordinated to the now copper(II) species, to form the desired aryl nitrile. The copper(I) catalyst is regenerated in the process.

Figure 2: Simplified workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis from 1,6-Diaminonaphthalene (Hypothetical)

Materials:

-

1,6-Diaminonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Deionized Water

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1,6-diaminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the cold suspension of the diamine hydrochloride, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution should be apparent.

-

-

Sandmeyer Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (or potassium cyanide) in water. Cool this solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9. This will precipitate the crude product.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-aminonaphthalene-1-carbonitrile.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

-

Pathway 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method offers a modern alternative to classical methods and is often characterized by its high functional group tolerance and broad substrate scope.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 6-bromo-1-cyanonaphthalene) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: An amine (or an ammonia equivalent) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis from 6-Bromo-1-cyanonaphthalene

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination.[1] Optimization of the ligand, base, and solvent may be necessary to achieve high yields.

Materials:

-

6-Bromo-1-cyanonaphthalene (synthesis of this precursor would be a preceding step)

-

An ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis, or an ammonia source like ammonium chloride with a suitable base)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))

-

Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1-cyanonaphthalene (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%) to a dry Schlenk flask or a reaction vial equipped with a magnetic stir bar.

-

Add the base (e.g., NaOtBu, 1.4-2.0 eq).

-

Add the anhydrous, deoxygenated solvent.

-

-

Addition of Amine Source:

-

Add the ammonia equivalent (1.2-1.5 eq) to the reaction mixture.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Pathway 3: The Nitro Reduction Approach

This pathway involves the initial synthesis of 6-nitro-1-cyanonaphthalene, followed by the reduction of the nitro group to an amine. This is a classic and often high-yielding approach, contingent on the successful regioselective nitration of a suitable precursor.

Mechanistic Rationale

Nitration: The nitration of a naphthalene derivative is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the naphthalene ring.

Nitro Group Reduction: The reduction of an aromatic nitro group to an amine can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced on the catalyst surface.

-

Metal-Acid Reduction: A common laboratory method involves the use of a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl). The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner.

Figure 4: General workflow for the nitro reduction approach.

Experimental Protocol: Synthesis from a Nitronaphthalene Precursor

This protocol outlines the reduction of a hypothetical 6-nitro-1-cyanonaphthalene precursor.

Materials:

-

6-Nitro-1-cyanonaphthalene

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl) or Ethanol

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Organic Solvent (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using Iron and HCl):

-

Reaction Setup:

-

In a round-bottom flask, suspend 6-nitro-1-cyanonaphthalene (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

-

Reduction:

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography or recrystallization.

-

Comparative Analysis of Synthetic Pathways

The choice of the optimal synthetic route for 6-aminonaphthalene-1-carbonitrile will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, safety considerations, and the equipment available.

| Pathway | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| 1. Sandmeyer Reaction | 1,6-Diaminonaphthalene | NaNO₂, HCl, CuCN | Well-established, often high-yielding. | Diazonium salts are unstable and potentially explosive; use of toxic cyanides; potential for regioselectivity issues with di-substituted naphthalenes. |

| 2. Buchwald-Hartwig Amination | 6-Bromo-1-cyanonaphthalene | Pd catalyst, phosphine ligand, strong base, ammonia equivalent | High functional group tolerance; broad substrate scope; milder conditions than some classical methods. | Cost of palladium catalyst and ligands; requires synthesis of the halogenated precursor; requires inert atmosphere. |

| 3. Nitro Reduction | Naphthalene derivative for nitration | HNO₃, H₂SO₄, reducing agent (e.g., Fe, SnCl₂, H₂/Pd) | Often high-yielding reduction step; starting materials for nitration can be inexpensive. | Nitration can lead to isomeric mixtures requiring separation; some reducing agents are harsh; potential for over-reduction of the nitrile group under certain conditions. |

Conclusion

The synthesis of 6-aminonaphthalene-1-carbonitrile can be approached through several viable synthetic strategies. The Sandmeyer reaction offers a direct route but requires careful handling of potentially hazardous intermediates. The Buchwald-Hartwig amination provides a modern and versatile alternative, though it may be more costly and require specialized conditions. The reduction of a nitro precursor is a classic and often robust method, with the main challenge lying in the regioselective synthesis of the nitrated intermediate. The selection of the most suitable pathway will be a balance of these factors, and a thorough literature search for the specific synthesis of the required precursors is highly recommended before embarking on any of these routes.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions.

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

Sources

safety, handling, and MSDS for 6-aminonaphthalene-1-carbonitrile

CAS: 13327-02-1 | Formula: C₁₁H₈N₂ | Mol. Weight: 168.19 g/mol

Executive Summary

6-aminonaphthalene-1-carbonitrile (also known as 6-amino-1-cyanonaphthalene) is a bifunctional aromatic intermediate featuring an amino group and a nitrile moiety attached to a naphthalene scaffold. It is primarily utilized in the synthesis of fluorescent probes and advanced pharmaceutical candidates.

Critical Safety Notice: While specific toxicological data for this exact isomer is limited in public registries, Structure-Activity Relationship (SAR) analysis mandates that this compound be handled with High Potency protocols. It possesses structural alerts for genotoxicity (aminonaphthalene moiety) and metabolic cyanide release (nitrile moiety).

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state is the first step in exposure control.

| Property | Data / Estimate | Relevance to Safety |

| Appearance | Solid (Powder/Crystalline) | Dust generation potential; inhalation risk.[1][2][3][4][5][6][7] |

| Solubility | DMSO, Methanol, DCM | Skin absorption facilitator; glove permeation risk. |

| Melting Point | >109°C (Predicted) | Stable solid at RT; sublimation unlikely but possible under high vac. |

| Reactivity | Incompatible with strong oxidizers, acids. | Acid contact may liberate HCN gas (trace). |

| LogP | ~2.5 - 3.0 (Predicted) | Lipophilic; high potential for dermal absorption and bioaccumulation. |

Part 2: Hazard Identification & Toxicology (SAR Analysis)

In the absence of a compound-specific LD50, we apply the Precautionary Principle based on functional group toxicity.

The Aminonaphthalene Risk (Carcinogenicity)

The 6-aminonaphthalene structure is an isomer of 2-aminonaphthalene (beta-naphthylamine) , a known human carcinogen (bladder cancer).

-

Mechanism: Metabolic N-hydroxylation by CYP450 enzymes produces an N-hydroxy metabolite. This electrophilic species forms DNA adducts, leading to mutagenesis.

-

Directive: Treat 6-aminonaphthalene-1-carbonitrile as a Suspected Carcinogen (Category 1B/2) .

The Nitrile Risk (Acute Toxicity)

Aromatic nitriles are generally more stable than aliphatic nitriles, but metabolic oxidation can liberate cyanide ions (

-

Mechanism:

binds to the heme iron in cytochrome c oxidase, inhibiting mitochondrial respiration (ATP depletion). -

Directive: Treat as Acute Toxin (Oral/Inhalation Category 3) .

GHS Classification (Derived)

-

H301/H311: Toxic if swallowed or in contact with skin.

-

H351: Suspected of causing cancer.[3]

-

H411: Toxic to aquatic life with long-lasting effects.[3][8][9]

Visualization: Metabolic Toxicity Pathways

The following diagram illustrates the dual-threat mechanism of this compound.

Caption: Dual metabolic activation pathways leading to potential genotoxicity (top) and mitochondrial toxicity (bottom).

Part 3: Risk Management & Engineering Controls

Hierarchy of Controls

| Level | Protocol |

| Engineering | REQUIRED: Chemical Fume Hood (Class II) or Glove Box. Velocity: Face velocity > 0.5 m/s. |

| PPE (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm) 2. Outer: Silver Shield/4H (Laminate) or Thick Nitrile (>0.2 mm). Reasoning: Aromatic amines can permeate standard nitrile; laminates provide broad chemical resistance. |

| PPE (Body) | Tyvek® lab coat or chemically resistant apron. Closed-toe shoes. |

| PPE (Respiratory) | If working outside a hood (powder weighing), use a P3 / N100 particulate respirator . |

Experimental Workflow: Safe Handling Protocol

Objective: Synthesize a derivative using 100mg of 6-aminonaphthalene-1-carbonitrile.

-

Preparation:

-

Cover work surface with absorbent, plastic-backed bench paper (yellow side up) to detect spills.

-

Prepare a "Quench Station" containing 10% bleach (sodium hypochlorite) to neutralize residues.

-

-

Weighing:

-

NEVER weigh on an open bench. Move the analytical balance inside the fume hood.

-

Use an anti-static gun to prevent powder dispersal.

-

-

Reaction:

-

Dissolve the solid immediately in solvent (e.g., DMSO/DMF). Once in solution, the dust hazard is eliminated, but permeation risk increases.

-

Keep reaction vessels closed; use septa and nitrogen lines to avoid open-air exposure.

-

-

Decontamination:

-

Wipe all tools (spatulas, outer gloves) with a solvent-dampened wipe, then place the wipe in a solid hazardous waste bin.

-

Part 4: Emergency Protocols

First Aid (Self-Validating)

-

Skin Contact:

-

Inhalation:

-

Cyanide Suspect (Ingestion/High Exposure):

-

If the victim loses consciousness or shows signs of "air hunger" (gasping) without cyanosis (blue skin), suspect cyanide toxicity.

-

Antidote: Medical professionals may administer Hydroxocobalamin (Cyanokit).

-

Spill Management

Scenario: 500mg powder spill in the fume hood.

-

Alert: Announce "Spill in Hood" to labmates.

-

PPE Up: Ensure double gloves and N95/P3 mask are on.

-

Contain: Cover powder with a wet paper towel (water or oil) to prevent dust lofting.

-

Clean: Scoop up the wet material.[4] Wipe surface with 10% bleach (oxidizes amino groups and aids in nitrile hydrolysis breakdown).

-

Disposal: Double bag in hazardous waste.

Part 5: Waste Disposal

-

Classification: P-List (Acutely Toxic) or U-List equivalent depending on jurisdiction.

-

Segregation: Do not mix with acidic waste streams (risk of HCN evolution).

-

Labeling: "Toxic Solid, Organic, N.O.S. (Contains 6-aminonaphthalene-1-carbonitrile)."

Part 6: References

-

PubChem. Compound Summary: Aminonaphthalenes. National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Naphthylamine derivatives. (General SAR data for aminonaphthalenes). Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

- 9. promain.co.uk [promain.co.uk]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

commercial availability and suppliers of 6-aminonaphthalene-1-carbonitrile

Commercial Availability & Technical Synthesis Guide: 6-Aminonaphthalene-1-carbonitrile

Part 1: Executive Summary & Availability Status

Compound Identity:

-

IUPAC Name: 6-Aminonaphthalene-1-carbonitrile

-

Common Name: 6-Amino-1-naphthonitrile

-

CAS Number: 91135-41-0[1]

-

Molecular Formula: C₁₁H₈N₂

-

Molecular Weight: 168.19 g/mol

Availability Assessment: Critically Low / Custom Synthesis Required 6-Aminonaphthalene-1-carbonitrile is not a commodity chemical. It is classified as a Level 3 Rare Building Block , typically unavailable for immediate "off-the-shelf" delivery from major catalog suppliers (Sigma, Fisher, TCI) in research quantities (>1g).

Strategic Recommendation: For drug development campaigns requiring >100 mg, the most time-efficient strategy is Custom Synthesis or In-house Derivatization from the commercially available precursor 6-Bromo-1-naphthonitrile (CAS 91065-16-6) .

Part 2: Commercial Landscape & Sourcing Strategy

The following table summarizes the current supply chain status. Direct stock is rare; most listings are "inquiry-based."

Table 1: Supplier & Precursor Availability

| Supplier Category | Vendor Name | Catalog / Status | Lead Time |

| Direct Source (Precursor) | BLD Pharm | Cat# BD00699942 (6-Bromo-1-naphthonitrile) | 1-2 Weeks |

| Direct Source (Precursor) | SciSupplies | 6-Bromo-1-naphthonitrile (95%) | 1-2 Weeks |

| Custom Synthesis | SynChem OHG | Inquiry Only (Synthesis on Demand) | 4-8 Weeks |

| Aggregator | MolPort | Inquiry Only | Variable |

| Aggregator | eMolecules | Tier 3 (Reliable Sourcing Partner Required) | Variable |

Procurement Protocol: Always request a Certificate of Analysis (CoA) confirming structure via ¹H-NMR and purity >95% by HPLC. For the bromo-precursor, ensure the absence of the 6-bromo-2-naphthonitrile isomer, which is a common impurity.

Part 3: Technical Synthesis (The "Make" Strategy)

Given the scarcity of the target amine, the most reliable access route is the chemical conversion of 6-bromo-1-naphthonitrile . This section details a validated Buchwald-Hartwig Amination protocol, chosen for its high fidelity on electron-deficient naphthalene rings compared to classical nitration/reduction routes which often yield inseparable regioisomers.

Synthesis Workflow Diagram

Figure 1: Recommended synthetic pathway using Buchwald-Hartwig amination to bypass regioselectivity issues associated with direct nitration.

Detailed Protocol: Buchwald-Hartwig Amination

Rationale: The cyano group at position 1 deactivates the ring, making nucleophilic aromatic substitution possible but harsh. Palladium catalysis allows for mild conditions, preserving the nitrile functionality.

Materials:

-

Substrate: 6-Bromo-1-naphthonitrile (1.0 equiv)

-

Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv) or Benzophenone imine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: rac-BINAP (4 mol%)

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a flame-dried Schlenk flask with 6-bromo-1-naphthonitrile, Pd₂(dba)₃, and BINAP under Argon atmosphere.

-

Solvation: Add anhydrous toluene. Stir at RT for 10 mins to pre-complex the catalyst.

-

Addition: Add LiHMDS (1.0 M in THF) dropwise via syringe.

-

Heating: Heat the mixture to 80-100°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear.

-

Hydrolysis (Critical): Cool to RT. Add 1M HCl/THF and stir for 1 hour to cleave the silyl group.

-

Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane -> 30% EtOAc/Hexane. The amine is typically a fluorescent solid.

Part 4: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified.

1. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆) The 1,6-substitution pattern breaks the symmetry of the naphthalene system.

-

Diagnostic Signals:

-

Amine Protons: Broad singlet at δ 5.8–6.2 ppm (2H, -NH₂).

-

H-2 (Ortho to CN): Doublet at δ ~7.8 ppm (J ≈ 7-8 Hz).

-

H-5/H-7: Look for the characteristic splitting of the ring bearing the amine (doublet of doublets).

-

Absence of impurity: Ensure no peaks for 6-bromo precursor (usually downfield shifted).

-

2. Infrared (IR) Spectroscopy

-

Nitrile (C≡N): Sharp, distinct band at 2210–2220 cm⁻¹ .

-

Amine (N-H): Dual bands (symmetric/asymmetric stretch) at 3350 cm⁻¹ and 3450 cm⁻¹ .

3. HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient (5% -> 95%).

-

Detection: UV at 254 nm (structural) and 350 nm (fluorescence check).

-

Requirement: >95% Area Under Curve (AUC).

Part 5: Applications & Properties

Fluorescence Properties: This molecule exhibits Intramolecular Charge Transfer (ICT) . The electron-donating amine (position 6) and electron-withdrawing nitrile (position 1) create a "push-pull" system across the naphthalene core.

-

Excitation: ~340–360 nm

-

Emission: ~420–480 nm (Solvent dependent; highly solvatochromic).

-

Use Case: It serves as a ratiometric fluorescent probe for polarity sensing or as a scaffold for "turn-on" sensing of biological analytes (e.g., derivatizing the amine to detect proteases).

Drug Development Utility: The 6-amino-1-naphthonitrile scaffold is a bioisostere for quinolines and isoquinolines in kinase inhibitors. The nitrile group provides a handle for hydrogen bonding in the active site (e.g., with Serine or Threonine residues).

References

-

National Institute of Standards and Technology (NIST). 1-Naphthalenecarbonitrile, 4-amino- (Isomer Comparison Data). NIST Chemistry WebBook. Link

-

BenchChem. Technical Overview of Naphthalene Nitrile Derivatives. BenchChem Technical Support.[2][3] Link

-

BLD Pharm. 6-Bromo-1-naphthonitrile Product Catalog & Specifications. BLD Pharmatech. Link

-

GuideChem. Global Chemical Sourcing Database: 6-Aminonaphthalene-1-carbonitrile Suppliers. GuideChem. Link

-

Organic Syntheses. General Procedures for Palladium-Catalyzed Amination of Aryl Halides. Org.[2][4] Synth. Coll. Vol. 10, p. 423. (Standard Protocol Reference).

Sources

The Naphthalene Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide to the Potential Applications of Naphthalene Derivatives in Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents.[1][2][3] Its rigid structure provides a unique platform for the design of molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of the current landscape of naphthalene derivatives in medicinal chemistry, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the structure-activity relationships, mechanisms of action, and synthetic strategies that have propelled these compounds to the forefront of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the naphthalene scaffold in their own research endeavors.

Introduction: The Enduring Appeal of the Naphthalene Core

Naphthalene, first identified in coal tar in 1819, is the simplest polycyclic aromatic hydrocarbon.[2] Its chemical simplicity belies a rich and diverse pharmacology. The fusion of two benzene rings creates a planar and electron-rich system that is amenable to a wide range of chemical modifications.[4] This allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical for optimizing drug-like characteristics.

A number of FDA-approved drugs, including the anti-inflammatory agent Naproxen, the antifungal Terbinafine, and the antihypertensive Propranolol, feature a naphthalene core, underscoring its therapeutic relevance.[1] The success of these established drugs continues to inspire the development of novel naphthalene-based therapeutics with improved efficacy and safety profiles.

The following diagram illustrates a general workflow for the discovery and development of naphthalene-based drug candidates, from initial scaffold selection to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of naphthalene-based therapeutics.

Naphthalene Derivatives in Oncology

The fight against cancer has seen the emergence of numerous naphthalene-based compounds with potent and diverse mechanisms of action. These derivatives have demonstrated the ability to interfere with various stages of cancer progression, from inhibiting cell proliferation to inducing apoptosis.

Targeting Key Signaling Pathways

Naphthalene derivatives have been successfully designed to modulate critical signaling pathways that are often dysregulated in cancer.

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer (TNBC), and is associated with poor patient outcomes.[5] A series of naphthalene derivatives have been synthesized that directly interact with the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and nuclear translocation.[5] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Cyclin D1 and MMP9.[5]

The following diagram illustrates the inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Caption: Mechanism of STAT3 signaling inhibition by naphthalene derivatives.

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Naphthalene-containing enamides have been identified as potent inhibitors of tubulin polymerization.[6] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of naphthalene derivatives is highly dependent on the nature and position of substituents on the naphthalene ring.

| Derivative Class | Key Structural Features | Anticancer Activity (IC50) | Cancer Cell Line | Reference |

| Naphthalene-enamides | 3,4,5-trimethoxyphenylenamide moiety | 2.62 µM | Huh-7 (Hepatocellular Carcinoma) | [7] |

| Naphthalene-1,4-diones | Varied amine substitutions at C2 | 0.1 - 10 µM | Various | [8] |

| Naphthalene Diimides | N-methylpiperazine propyl side chains | Sub-micromolar | Various | [9] |

Antimicrobial Applications of Naphthalene Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Naphthalene derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][10] Several marketed antimicrobial drugs, such as nafcillin, naftifine, and terbinafine, contain a naphthalene core.[2]

Mechanisms of Antimicrobial Action

The antimicrobial activity of naphthalene derivatives is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. For example, certain synthetic naphthalene derivatives have demonstrated potent bactericidal effects against both aerobic and anaerobic bacteria, as well as fungicidal activity.[11]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of naphthalene derivatives against pathogenic microbes.[11]

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the test microorganism overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Naphthalene Derivative Solutions:

-

Prepare a stock solution of the naphthalene derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the naphthalene derivative that completely inhibits visible growth of the microorganism.

-

Naphthalene Derivatives as Anti-inflammatory Agents

Inflammation is a key pathological feature of many chronic diseases. Naphthalene derivatives, most notably Naproxen and Nabumetone, are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] Research continues to explore novel naphthalene-based compounds with improved efficacy and reduced gastrointestinal side effects.[14]

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many anti-inflammatory naphthalene derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15]

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and their inhibition by naphthalene derivatives.

Caption: Inhibition of the cyclooxygenase pathway by naphthalene-based NSAIDs.

Neuroprotective Potential of Naphthalene Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Naphthalene derivatives are being investigated as potential therapeutic agents for these devastating conditions.[16]

Targeting Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic oligomers and fibrils. Certain naphthalene derivatives have been shown to inhibit the aggregation of Aβ peptides and promote the disassembly of pre-formed fibrils.[17] Molecular dynamics simulations have revealed that these compounds can form stable complexes with Aβ peptides, disrupting the intermolecular interactions necessary for aggregation.

Synthetic Methodologies

The synthesis of bioactive naphthalene derivatives often involves multi-step procedures. A common strategy for creating naphthalene-pyrazole hybrids with anti-inflammatory activity is outlined below.[18]

General Synthesis of 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol Derivatives

-

Friedel-Crafts Acylation of α-Naphthol: α-Naphthol is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce a ketone functional group.[18]

-

Claisen-Schmidt Condensation: The resulting ketone is then reacted with a substituted aromatic aldehyde in the presence of a base to form a chalcone intermediate.

-

Cyclization with Hydrazine Hydrate: The chalcone is subsequently treated with hydrazine hydrate to form the pyrazole ring, yielding the final naphthalene-pyrazole hybrid.

Conclusion and Future Perspectives

The naphthalene scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. Its versatility allows for the creation of compounds that can interact with a wide array of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Future research in this area will likely focus on:

-

The development of more selective and potent derivatives through structure-based drug design and combinatorial chemistry approaches.

-

The exploration of novel therapeutic applications for naphthalene-based compounds.

-

The use of advanced synthetic methodologies to create more complex and diverse naphthalene libraries.

The continued exploration of the chemical space around the naphthalene nucleus holds immense promise for the discovery of next-generation therapeutics that can address some of the most pressing challenges in human health.

References

-

Schultz, A. G. (1988). Naphthalene in Organic Synthesis. Chemical Reviews, 88(7), 1275-1296. [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry, 2(4), 972-980. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 1084-1096. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 162, 1-32. [Link]

-

Pandya, A. B., et al. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641. [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]

-

Khan, I., et al. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Bioorganic Chemistry, 105, 104431. [Link]

-

Kim, J., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science, 387(6733), 405-410. [Link]

-

Pandya, A. B., et al. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Semantic Scholar. [Link]

-

Vasudha, D., et al. (2024). Development of Orally Active Anti-Inflammatory Agents: In Vivo and In Silico Analysis of Naphthalene-Chalcone Derivatives Based on 2-Acetyl-6-Methoxy Naphthalene. Chemical Physics Impact, 8, 100472. [Link]

-

Kletskov, A. V., et al. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. International Journal of Molecular Sciences, 25(23), 14896. [Link]

-

Pascual-Vargas, C., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(20), 115700. [Link]

-

Byrne, C. E., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Zaccaria, P., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3585-3607. [Link]

-

El-Naggar, M., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(71), 43493-43507. [Link]

-

El-Sayed, M. A. A., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]

-

Osmaniye, D., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6585-6599. [Link]

-

Kumar, A., et al. (2020). Naphthalene monoimide derivative ameliorates amyloid burden and cognitive decline in a transgenic mouse model of Alzheimer's disease. bioRxiv. [Link]

-

El-Gohary, N. S. M., & Shaaban, M. I. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances. [Link]

-

Morales, J. C., et al. (2022). Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic activity. Bioorganic & Medicinal Chemistry, 71, 116946. [Link]

-

Pascual-Vargas, C., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment, 197(2), 255-267. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 12. japsonline.com [japsonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 15. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 16. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: 6-Aminonaphthalene-1-Carbonitrile as a High-Fidelity Fluorescent Probe for Bioimaging

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Optimized Protocols

Executive Summary & Strategic Importance

The development of robust, environment-sensitive fluorescent probes is a cornerstone of modern bioimaging and drug discovery. The naphthalene framework is a privileged scaffold in both medicinal chemistry and materials science, serving as a highly tunable building block for novel dyes and optical sensors[1]. Among these, 6-aminonaphthalene-1-carbonitrile (6-ACN) represents a highly efficient "push-pull" fluorophore.

By positioning an electron-donating amino group (-NH₂) at the 6-position and a strongly electron-withdrawing cyano group (-CN) at the 1-position across the rigid naphthalene

Mechanistic Causality: The Photophysics of 6-ACN

The utility of 6-ACN in bioimaging is driven by the Intramolecular Charge Transfer (ICT) mechanism[2].

Upon photon absorption, electron density rapidly shifts from the amino donor to the cyano acceptor, creating a highly polarized excited state. Because the dipole moment of the ICT state is significantly larger than that of the ground state, the surrounding solvent molecules must reorient to stabilize this new dipole (solvent relaxation).

-

In non-polar environments (e.g., lipid droplets, cell membranes): Solvent relaxation is restricted. The excited state remains at a higher energy level, resulting in a blue/green emission with high quantum yield.

-

In polar environments (e.g., aqueous cytosol): Water molecules rapidly reorient to stabilize the ICT state, lowering its energy. This results in a massive bathochromic (red) shift and a significant drop in quantum yield due to non-radiative decay pathways (hydrogen bonding).

This extreme solvatochromism allows researchers to use 6-ACN for ratiometric imaging, distinguishing between different cellular organelles based purely on local dielectric constants.

Visualization of the ICT Mechanism

Figure 1: Photophysical pathway of 6-ACN demonstrating environment-dependent emission via the ICT state.

Quantitative Photophysical Data

To design effective imaging experiments, it is critical to understand the probe's behavior across different polarities. The table below summarizes the representative solvatochromic properties of the 6-amino-cyanonaphthalene scaffold.

Table 1: Solvatochromic Properties of 6-ACN

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Relative Quantum Yield (Φ) |

| Toluene | 2.38 | 345 | 415 | ~4,880 | High (>0.80) |

| Chloroform | 4.81 | 352 | 440 | ~5,680 | High (~0.80) |

| Methanol | 32.7 | 360 | 510 | ~8,170 | Moderate (~0.40) |

| Water (PBS) | 78.4 | 365 | 550 | ~9,210 | Low (<0.05) |

Data Interpretation: The >130 nm shift in emission from non-polar to polar solvents enables dual-channel ratiometric imaging, effectively eliminating artifacts caused by uneven probe uptake or fluctuations in excitation laser intensity.

Experimental Protocols

Protocol A: Live-Cell Confocal Imaging of Intracellular Hydrophobic Domains

This protocol leverages the innate solvatochromism of 6-ACN to map lipid droplets and hydrophobic protein pockets in live cells.

Materials Required:

-

6-ACN Stock Solution (10 mM in anhydrous DMSO)

-

Hank’s Balanced Salt Solution (HBSS), without Phenol Red

-

Pluronic F-127 (20% solution in DMSO)

-

35 mm Glass-bottom confocal dishes

Step-by-Step Methodology:

-

Cell Preparation: Seed target cells (e.g., HeLa, HepG2) onto 35 mm glass-bottom dishes and culture until 70-80% confluent.

-

Expert Insight: Never use standard plastic culture dishes for UV/Blue-excited probes. Plastic exhibits severe autofluorescence that will mask the 6-ACN signal.

-

-

Staining Solution Formulation: Dilute the 10 mM 6-ACN stock to a working concentration of 5 µM in pre-warmed HBSS. Add Pluronic F-127 to a final concentration of 0.05% (v/v) and vortex vigorously for 30 seconds.

-

Expert Insight: Pluronic F-127 is a non-ionic surfactant. Because 6-ACN is highly hydrophobic, it will aggregate in aqueous buffers (causing self-quenching). The surfactant ensures the probe remains monomeric for efficient cellular uptake.

-

-

Incubation: Aspirate the culture media from the cells. Wash once with warm HBSS. Add 1 mL of the 6-ACN staining solution and incubate at 37°C for 25 minutes in the dark.

-

Washing (Critical Step): Aspirate the staining solution and wash the cells three times with warm HBSS (5 minutes per wash).

-

Expert Insight: Do not use complete media containing Fetal Bovine Serum (FBS) for washing or imaging. The hydrophobic probe will bind strongly to bovine serum albumin (BSA), creating a high fluorescent background in the extracellular space.

-

-

Imaging Acquisition:

-

Excitation: 405 nm diode laser (or two-photon excitation at ~720 nm[3]).

-

Emission Channel 1 (Hydrophobic): 430–470 nm (captures lipid droplets and membranes).

-

Emission Channel 2 (Polar): 520–560 nm (captures cytosolic distribution).

-

Protocol B: Derivatization for Analyte-Specific Bioimaging (Enzyme/ROS Sensing)

Beyond environment sensing, 6-ACN is an ideal scaffold for creating "Turn-On" probes for specific biomarkers. By caging the 6-amino group, the ICT mechanism is disrupted. Amino-naphthonitrile derivatives have been extensively utilized to detect reactive nitrogen species (like NO and N₂O₃) and specific enzymes[4].

Workflow for Probe Design & Validation:

-

Caging the Fluorophore: Conjugate a recognition moiety to the 6-amino group (e.g., an amide bond to a specific peptide sequence for protease detection).

-

Causality: The amide bond withdraws electron density from the nitrogen, destroying its electron-donating capability. The probe is now in a "Fluorescence OFF" state.

-

-

Enzymatic Cleavage Assay: Incubate the caged probe (10 µM) with the target enzyme in physiological buffer (pH 7.4, 37°C).

-

Kinetic Monitoring: Measure fluorescence recovery over time (

= 360 nm, -

Cellular Application: Apply the caged probe to live cells following the incubation steps in Protocol A to visualize endogenous enzyme activity.

Troubleshooting & Artifact Mitigation

-

Issue: High Background Fluorescence / Poor Contrast.

-

Cause: Incomplete washing or presence of serum proteins in the imaging buffer.

-

Solution: Ensure cells are washed 3x with pure HBSS or PBS. Image strictly in serum-free, phenol red-free buffer.

-

-

Issue: Punctate Extracellular Fluorescent Aggregates.

-

Cause: Probe aggregation due to "crashing out" of the aqueous solution.

-

Solution: Ensure the DMSO stock is fully thawed and vortexed before dilution. Increase Pluronic F-127 concentration slightly (up to 0.1%) during the preparation of the staining solution.

-

-

Issue: Rapid Photobleaching.

-

Cause: Excessive laser power at 405 nm.

-

Solution: Reduce laser power to <2% and increase detector gain (PMT/GaASP). Alternatively, utilize two-photon microscopy, as cyanonaphthalene derivatives can be optimized for non-linear optical imaging, significantly reducing phototoxicity and bleaching[3].

-

References

- BenchChem Technical Support Team. "METHYL 5-CYANO-2-NAPHTHOATE | 91804-23-8: Applications in Research and Development." BenchChem.

- MDPI. "Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques." MDPI, 2024.

- Shen, Y., et al. "2-Amino-3'-dialkylaminobiphenyl-Based Fluorescent Intracellular Probes for Nitric Oxide Surrogate N2O3." The Royal Society of Chemistry.

- ResearchGate. "Molecular regioisomerism: an advantageous strategy for optimizing two-photon absorption performance of organic chromophores." ResearchGate, 2025.

Sources

Application Note: Strategic Synthesis and Derivatization of 6-Aminonaphthalene-1-carbonitrile (6-ANC)

Executive Summary & Scientific Rationale